2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

Description

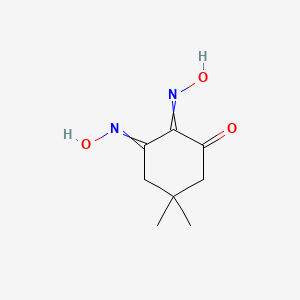

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is a chemical compound with the molecular formula C8H12N2O3 It is known for its unique structure, which includes a cyclohexane ring with three ketone groups and two oxime groups

Properties

IUPAC Name |

2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSCVZVLHXMHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)C(=NO)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the oxime groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxime groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one involves its interaction with molecular targets through its oxime and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

5,5-Dimethyl-1,3-cyclohexanedione:

5,5-Dimethyl-1,3-dioxan-2-one: Another related compound with a different ring structure and functional groups.

Biological Activity

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 170.21 g/mol. The compound features two hydroxyimino groups attached to a dimethylcyclohexanone backbone, which contributes to its unique reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant by scavenging free radicals.

- Anticancer Potential : In vitro studies have indicated its potential to inhibit the proliferation of cancer cell lines.

- Enzyme Inhibition : Interaction studies reveal that the compound may inhibit specific enzymes involved in metabolic pathways.

Antioxidant Activity

A study conducted using the ROS-Glo™ H2O2 Assay demonstrated that this compound exhibited significant antioxidant properties. The compound was tested alongside various controls at different pH levels, showing a positive signal for antioxidant activity at both pH 6.0 and pH 7.5 .

Anticancer Studies

In vitro tests on A549 lung cancer cells and MCF-7 breast cancer cells revealed that treatment with this compound resulted in reduced cell viability compared to untreated controls. The compound induced apoptosis in these cell lines, suggesting a mechanism for its anticancer effects .

Enzyme Interaction

Research focusing on enzyme inhibition found that this compound interacts with key metabolic enzymes. For example, it was shown to inhibit the activity of certain oxidoreductases involved in oxidative stress pathways. This inhibition could be beneficial in conditions characterized by excessive oxidative damage .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.